molecular formula C10H13NOS B2798217 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde CAS No. 1343972-08-6

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde

Cat. No. B2798217
CAS RN: 1343972-08-6
M. Wt: 195.28
InChI Key: LSYLNLXNKTVDQH-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde (DMTBC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Non-Linear Optical Properties

One study focused on the preparation of novel push-pull benzothiazole derivatives with reverse polarity, involving compounds substituted at the 2-position by strong electron-acceptor groups and at the 6-position by strong electron-donor groups. This research highlighted the potential application of these compounds in non-linear optics, indicating a method for the synthesis of novel compounds with expected non-linear optical properties studied by the EFISH method (Hrobárik, Sigmundová, & Zahradník, 2004).

Intramolecular Amidation for Novel Heterocycles

Another study demonstrated the synthesis of novel heterocyclic systems via an intramolecular amidation reaction. This research presented an interesting approach to ring opening and cyclization, discussing the synthesis of compounds with potential applications in pharmaceutical development (Kolavi, Hegde, & Khazi, 2006).

Antibacterial Screening

Research into the synthesis and antibacterial screening of novel fused imino pyrimido benzothiazole and its Schiff’s bases highlighted the biological potential of these fused heterocycles. This study synthesized a series of compounds and screened them for anti-inflammatory and anti-bacterial activities, confirming the therapeutic lead potential for generating new drug candidates (Kale & Mene, 2013).

Aggregation-Induced Emission

A study on benzothiazoles-substituted tetraphenylethylenes explored the synthesis, structure, and aggregation-induced emission properties, along with biological studies of these compounds. It investigated the photophysical properties in solution and aggregated form, demonstrating the low toxicity and potential use as contrasting agents in cell imaging studies (Keshav, Kumawat, Srivastava, & Ravikanth, 2017).

Antitumor Agents Design

The design of antitumor agents using 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives was explored in another study. It involved the synthesis of a number of derivatives, leading to the identification of a lead compound superior to standard reference drugs like 5-fluorouracil and cisplatin, showcasing the potential for new antitumor drug development (Matiichuk et al., 2020).

properties

IUPAC Name

6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-10(2)4-3-7-8(5-10)13-9(6-12)11-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYLNLXNKTVDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)SC(=N2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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